molecular formula C22H23FN2OS B2885859 4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 946347-77-9

4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2885859
CAS No.: 946347-77-9
M. Wt: 382.5
InChI Key: QEPPDQCSZNUDBO-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a chemical compound with the linear formula C17H18FNO. It has a molecular weight of 271.338 and a CAS number of 312704-52-2 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Material Properties

  • Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the creation of polyamides with high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible, and tough films. These materials have applications in high-performance polymers and coatings due to their excellent thermal properties and durability (Hsiao, Yang, & Chen, 2000).

Chemical Sensing

  • A study on the aqueous fluoride chemosensor BTTPB, which includes a similar structural moiety, detailed the chemosensor's mechanism via excited state intramolecular proton transfer (ESIPT) for fluorescent sensing. This research highlights the compound's potential in environmental monitoring and analytical chemistry for detecting fluoride ions in aqueous solutions (Chen, Zhou, Zhao, & Chu, 2014).

Radical Reactions and Synthetic Applications

  • Investigations into the nucleophilic substitutions and radical reactions of phenylazocarboxylates, which share a reactive moiety with the specified compound, reveal their utility as versatile building blocks in synthetic organic chemistry. This work underlines the potential of such compounds in constructing complex organic molecules through varied reaction pathways (Jasch, Höfling, & Heinrich, 2012).

Excited-State Intramolecular Proton Transfer (ESIPT)

  • A novel class of HBT-based ESIPT compounds demonstrates aggregation-induced emission enhancement (AIEE), a property that is of great interest in the development of advanced optical materials and sensors. The presence of a tert-butyl group significantly influences the degree of fluorescence enhancement, showcasing the importance of structural modification in tuning the photophysical properties of ESIPT compounds (Qian et al., 2007).

Electrocyclic and Polymer Chemistry

  • The synthesis and electrochemical properties of new benzimidazole derivatives as acceptor units in donor–acceptor–donor type polymers highlight the potential of such structural motifs in the development of novel polymeric materials. These materials exhibit varied optical and electronic properties, which can be leveraged in applications ranging from organic electronics to photovoltaics (Ozelcaglayan et al., 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The primary targets of the compound “4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

Given its structural similarity to other indole derivatives , it may potentially interact with similar biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown antiviral activity against certain viruses

Properties

IUPAC Name

4-tert-butyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c1-22(2,3)17-8-4-15(5-9-17)20(26)24-13-12-19-14-27-21(25-19)16-6-10-18(23)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPDQCSZNUDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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